molecular formula C24H25N3O3 B2475329 7-hydroxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one CAS No. 384361-65-3

7-hydroxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one

Cat. No.: B2475329
CAS No.: 384361-65-3
M. Wt: 403.482
InChI Key: YUTUOAUIMNVUPQ-UHFFFAOYSA-N
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Description

7-hydroxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by its unique structure, which includes a benzodiazole ring, a piperidine moiety, and a chromenone core

Properties

IUPAC Name

7-hydroxy-3-(1-methylbenzimidazol-2-yl)-8-[(2-methylpiperidin-1-yl)methyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-15-7-5-6-12-27(15)14-18-21(28)11-10-16-13-17(24(29)30-22(16)18)23-25-19-8-3-4-9-20(19)26(23)2/h3-4,8-11,13,15,28H,5-7,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTUOAUIMNVUPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=C(C=CC3=C2OC(=O)C(=C3)C4=NC5=CC=CC=C5N4C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one typically involves multi-step organic reactions. The initial step often includes the formation of the chromenone core, followed by the introduction of the benzodiazole ring and the piperidine moiety. Common reagents used in these reactions include aldehydes, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The benzodiazole and piperidine moieties can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

The pharmacological applications of this compound are diverse, primarily focusing on its potential therapeutic effects.

Antiviral Activity

Recent studies have indicated that derivatives similar to this compound exhibit antiviral properties. For example, compounds with a benzimidazole moiety have shown effectiveness against viral infections such as the Ebola virus by inhibiting viral entry through specific pathways involving the Niemann-Pick C1 protein interactions .

Anticancer Properties

Research has demonstrated that this compound can inhibit key enzymes involved in cell proliferation, leading to apoptosis in cancer cells. The mechanism involves disrupting cellular signaling pathways critical for tumor growth and survival.

Antimicrobial Effects

The compound has been evaluated for its antimicrobial activities against various pathogens. Its mechanism includes disrupting the integrity of bacterial cell membranes, which can lead to cell death .

Case Study 1: Antiviral Efficacy

A study conducted on related compounds revealed that certain derivatives inhibited viral replication effectively at low micromolar concentrations. This suggests that the structural components of 7-hydroxy derivatives contribute significantly to their antiviral activity .

Case Study 2: Anticancer Mechanism

In vitro experiments demonstrated that the compound induced apoptosis in human cancer cell lines. The study highlighted the importance of specific functional groups in enhancing its anticancer activity, suggesting potential modifications for improved efficacy.

Case Study 3: Antimicrobial Activity

Research focused on synthesizing new derivatives based on this compound showed promising results against Gram-positive and Gram-negative bacteria. The studies utilized various assays to measure minimum inhibitory concentrations (MICs), confirming its potential as a new antimicrobial agent .

Comparative Analysis of Biological Activities

Activity TypeMechanism of ActionReference
AntiviralInhibition of viral entry via NPC1 protein interactions
AnticancerInduction of apoptosis through enzyme inhibition
AntimicrobialDisruption of bacterial cell membrane integrity

Mechanism of Action

The mechanism of action of 7-hydroxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-1,3-benzodiazol-1-yl)benzoic acid
  • 2-Methyl-1H-1,3-benzodiazol-4-yl acetate

Uniqueness

Compared to similar compounds, 7-hydroxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one stands out due to its unique combination of structural features, which contribute to its diverse range of chemical and biological activities

Biological Activity

7-Hydroxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups, including a benzimidazole moiety, a piperidine group, and a chromenone structure, which contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C22H24N2O3C_{22}H_{24}N_{2}O_{3}, with a molecular weight of approximately 364.44 g/mol. The presence of hydroxyl, benzodiazole, and piperidine functionalities enhances its reactivity and biological interactions.

Property Value
Molecular FormulaC22H24N2O3
Molecular Weight364.44 g/mol
Key Functional GroupsHydroxyl, Benzimidazole, Piperidine

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The benzimidazole moiety is known for its ability to interact with DNA and proteins, potentially inhibiting their function. The piperidine group enhances the compound's ability to permeate cell membranes, thus increasing its bioavailability and therapeutic potential.

Biological Activities

Research indicates that derivatives of coumarins and benzodiazoles often exhibit significant biological activities, including:

  • Anticancer Activity: Some studies suggest that this compound may inhibit cancer cell proliferation by modulating key signaling pathways.
  • Anti-inflammatory Effects: It has been investigated for its potential to reduce inflammation through the inhibition of pro-inflammatory cytokines.
  • Antimicrobial Properties: Preliminary studies indicate that it may possess activity against various bacterial strains .

Case Studies

  • Anticancer Activity:
    • A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results showed significant inhibition of cell growth at concentrations above 10 µM, suggesting its potential as an anticancer agent .
  • Anti-inflammatory Effects:
    • In an animal model of inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to the control group. The observed effect was dose-dependent, indicating its potential utility in treating inflammatory conditions .
  • Antimicrobial Activity:
    • In vitro tests demonstrated that the compound exhibited notable antimicrobial activity against Staphylococcus pneumoniae and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics used in clinical settings .

Comparative Analysis with Related Compounds

The unique structural features of this compound enhance its biological activity compared to simpler analogs.

Compound Name Structure Features Notable Activities
7-HydroxycoumarinHydroxycoumarin backboneAntimicrobial, Antioxidant
Benzimidazole derivativesBenzimidazole coreAnticancer, Antimicrobial
4-Methylpiperazine derivativesPiperazine ringNeuroactive properties

Q & A

Basic: What are the key synthetic pathways for synthesizing this compound, and how can purity be optimized?

The synthesis typically involves a multi-step approach:

  • Formylation : Introduce a formyl group at position 8 of the coumarin backbone using Vilsmeier-Haack conditions (e.g., POCl₃/DMF) .
  • Condensation : React the 8-formyl intermediate with 1-methyl-1H-benzimidazol-2-amine under mild acidic conditions (e.g., glacial acetic acid, 60–80°C) to form the benzimidazole moiety .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve ≥95% purity. Monitor via LC-MS or HPLC .

Basic: Which spectroscopic techniques are most effective for structural elucidation?

  • Single-crystal X-ray diffraction : Provides definitive stereochemical data (e.g., bond angles, dihedral angles) with R factor <0.05, as demonstrated for structurally similar chromenones .
  • NMR spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) resolves the hydroxyl proton (δ 10.2–10.8 ppm) and methylpiperidine signals (δ 1.2–2.5 ppm). ¹³C NMR confirms carbonyl (δ 160–165 ppm) and aromatic carbons .
  • High-resolution mass spectrometry (HRMS) : ESI+ mode validates the molecular ion ([M+H]⁺) with <3 ppm error .

Advanced: How can reactivity patterns be systematically studied under varying conditions?

Design experiments to probe:

  • pH-dependent stability : Incubate the compound in buffers (pH 3–10) at 37°C for 24–72 hours. Monitor degradation via HPLC-DAD and identify byproducts using LC-MS/MS .
  • Oxidative susceptibility : Treat with H₂O₂ or cytochrome P450 enzymes. Track hydroxylation or N-oxide formation .
  • Nucleophilic substitution : React with thiols (e.g., glutathione) to assess thioether adduct formation, relevant to metabolic pathways .

Advanced: What methodologies are recommended for evaluating biological activity?

  • Cytotoxicity assays : Use MTT or resazurin in HUVEC cells (DMEM medium, 10% FBS) with 48-hour exposure. Calculate IC₅₀ values via nonlinear regression .
  • Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinases). Include positive controls (staurosporine) and triplicate runs .
  • Molecular docking : Simulate binding to target proteins (e.g., PI3Kγ) using AutoDock Vina. Validate with MD simulations (AMBER force field) .

Advanced: How can structure-activity relationships (SAR) be explored for this compound?

  • Analog synthesis : Modify substituents (e.g., replace 2-methylpiperidine with 4-methylpiperazine) and compare logP (HPLC logD7.4) and solubility (shake-flask method) .
  • Biological profiling : Test analogs in parallel assays (e.g., anti-inflammatory activity via COX-2 inhibition). Use ANOVA to identify statistically significant trends (p<0.05) .
  • QSAR modeling : Develop regression models (e.g., PLS) correlating electronic descriptors (HOMO/LUMO) with activity .

Advanced: What analytical methods are suitable for quantifying this compound in complex matrices?

  • HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm), isocratic elution (acetonitrile/0.1% formic acid, 65:35), λ = 254 nm. Validate linearity (R² >0.999) and LOD/LOQ (<0.1 µg/mL) .
  • LC-MS/MS : Employ MRM mode (Q1/Q3 transitions for [M+H]⁺ → fragment ions). Calibrate with deuterated internal standards to minimize matrix effects .

Advanced: How should stability studies be designed to assess shelf-life and storage conditions?

  • Forced degradation : Expose to heat (60°C), UV light (254 nm), and humidity (75% RH) for 4 weeks. Analyze degradation products with UPLC-QTOF .
  • Long-term stability : Store at –20°C, 4°C, and 25°C. Sample at 0, 3, 6, and 12 months. Use Arrhenius kinetics to predict shelf-life .

Advanced: What computational approaches predict its pharmacokinetic properties?

  • ADMET prediction : Use SwissADME to estimate bioavailability (TPSA >60 Ų suggests poor absorption) and cytochrome P450 interactions .
  • Plasma protein binding : Simulate with Albumin Binding Predictor. Validate via equilibrium dialysis .

Basic: What safety precautions are required during handling?

  • PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for weighing .
  • Spill management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

Advanced: How does this compound compare to benzothiazole-containing analogs?

  • Synthetic accessibility : Benzothiazole analogs require harsher conditions (e.g., PPA catalysis) vs. benzimidazole’s mild acid .
  • Bioactivity : Benzimidazole derivatives often show enhanced kinase selectivity due to hydrogen-bonding with the N-methyl group .

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